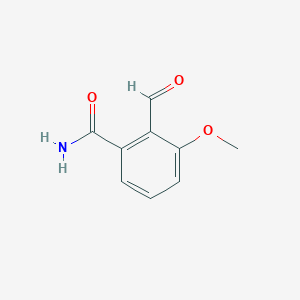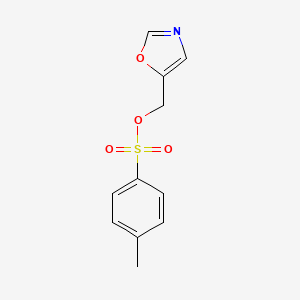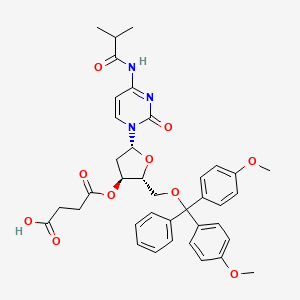
5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine is a complex organic compound characterized by the presence of furan rings and bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine typically involves the coupling of furan derivatives with bipyridine precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the furan rings and the bipyridine core. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for 5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan rings or the bipyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the bipyridine core may produce dihydrobipyridine derivatives.
Aplicaciones Científicas De Investigación
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the furan rings.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of furan rings.
5,5’-Di(furan-2-yl)-2,2’-bipyridine: A similar compound with furan rings at different positions.
Uniqueness
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine is unique due to the presence of both furan rings and a propyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
871798-94-6 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,3-bis(furan-2-yl)-5-propyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C21H18N2O2/c1-2-7-15-14-16(18-9-5-12-24-18)21(19-10-6-13-25-19)23-20(15)17-8-3-4-11-22-17/h3-6,8-14H,2,7H2,1H3 |
Clave InChI |
JNFPJQQZIPLARP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(N=C1C2=CC=CC=N2)C3=CC=CO3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


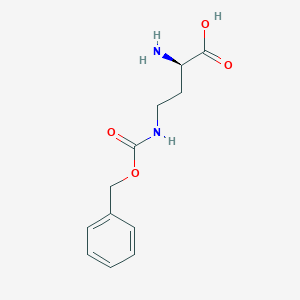
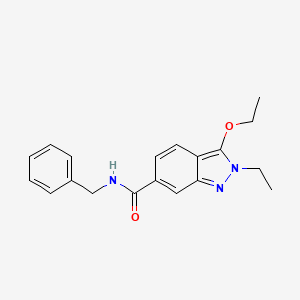


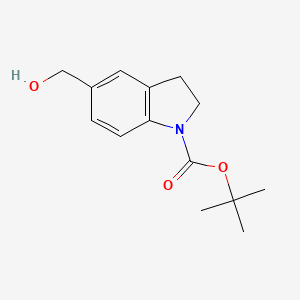
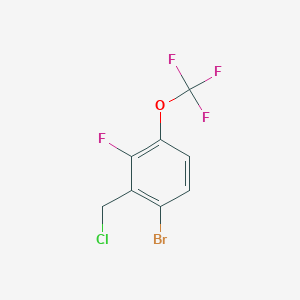
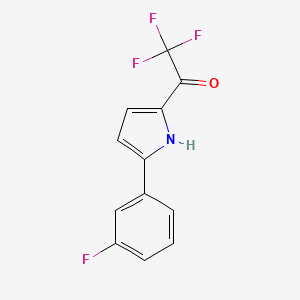
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

